molecular formula C9H13IO B6607589 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 2839157-73-0

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane

Cat. No.: B6607589
CAS No.: 2839157-73-0
M. Wt: 264.10 g/mol
InChI Key: AUBJBPVAULGASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique structure, which includes two fused rings. The presence of an iodine atom and an ethenyl group in its structure makes it a compound of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the cycloaddition reaction, where a suitable diene and dienophile react under specific conditions to form the bicyclic structure. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane derivatives under mild and operationally simple conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.

    Cycloaddition Reactions: The ethenyl group can participate in further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in polar solvents like acetone or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

    Substitution Products: Compounds where the iodine atom is replaced by other functional groups.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Deiodinated compounds with reduced iodine content.

Scientific Research Applications

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane involves its interaction with various molecular targets. The iodine atom and ethenyl group play crucial roles in its reactivity. For instance, the compound can undergo dissociative electron transfer reduction, leading to the formation of radical intermediates that participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    1-bromobicyclo[2.2.1]heptane: Similar bicyclic structure with a bromine atom instead of iodine.

    2-methylene-bicyclo[2.2.1]heptane: Contains a methylene group instead of an ethenyl group.

    7,7-dimethylbicyclo[2.2.1]heptane: Features dimethyl groups at the bridgehead positions.

Uniqueness

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[22

Properties

IUPAC Name

1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO/c1-2-8-3-5-9(7-10,11-8)6-4-8/h2H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBJBPVAULGASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC12CCC(O1)(CC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.